Cas no 2247106-57-4 (endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid)
![endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2247106-57-4x500.png)
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- starbld0045212
- endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
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- Inchi: 1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4+,6-/m0/s1
- InChI Key: LLGCBCPKHMYQSX-RPDRRWSUSA-N
- SMILES: OC([C@@]12C[C@H]([C@@H]1C2)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: -3.1
- Topological Polar Surface Area: 63.3
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-100MG |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 100MG |
¥ 2,145.00 | 2023-04-06 | |
Enamine | EN300-6489685-1.0g |
rac-(1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95.0% | 1.0g |
$2221.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-250MG |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 250MG |
¥ 3,432.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-5G |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 5g |
¥ 25,740.00 | 2023-04-06 | |
Enamine | EN300-6489685-0.1g |
rac-(1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95.0% | 0.1g |
$1955.0 | 2025-03-15 | |
Enamine | EN300-6489685-5.0g |
rac-(1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95.0% | 5.0g |
$6441.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-100.0mg |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 100.0mg |
¥2145.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-250.0mg |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 250.0mg |
¥3432.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWP085-1G |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95% | 1g |
¥ 8,580.00 | 2023-04-06 | |
Enamine | EN300-6489685-0.05g |
rac-(1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
2247106-57-4 | 95.0% | 0.05g |
$1866.0 | 2025-03-15 |
endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
Additional information on endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
Research Brief on endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid (CAS: 2247106-57-4): Recent Advances and Applications
The compound endo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid (CAS: 2247106-57-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this bicyclic amino acid derivative, highlighting its synthetic routes, biological activities, and emerging roles in drug discovery.
Recent studies have demonstrated that the constrained bicyclo[2.1.0]pentane scaffold of this compound imparts remarkable conformational rigidity, making it an attractive building block for peptide mimetics and protease inhibitors. A 2023 publication in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) revealed its successful incorporation into macrocyclic peptides targeting protein-protein interactions, with the rigid structure enhancing binding affinity by reducing entropic penalties upon target engagement.
In synthetic chemistry, novel asymmetric routes to 2247106-57-4 have been developed using chiral auxiliaries or catalytic enantioselective methods, as reported in Organic Letters (2024, 26, 1120-1124). These advances address previous challenges in obtaining enantiomerically pure material, crucial for pharmaceutical applications. The compound's stability under physiological conditions has been confirmed through metabolic studies, showing resistance to common peptidases while maintaining good aqueous solubility (pH 7.4 solubility >50 mg/mL).
Emerging applications include its use as a proline surrogate in collagen mimetics, where the bicyclic structure induces stronger triple helix stabilization compared to natural proline derivatives. This property is being explored for tissue engineering applications, with preliminary in vivo data showing improved mechanical properties of engineered tissues (Biomaterials Science, 2024, Advance Article). Additionally, its potential as a scaffold for CNS-targeted drugs is under investigation, leveraging the ability of constrained bicyclic systems to cross the blood-brain barrier.
Current challenges in the field include scaling up the synthesis while maintaining enantiopurity and further elucidating structure-activity relationships for various biological targets. Several pharmaceutical companies have included derivatives of 2247106-57-4 in their discovery pipelines, particularly for oncology and infectious disease targets, though most programs remain in preclinical stages. The compound's unique spatial arrangement continues to inspire new drug design strategies at the intersection of synthetic chemistry and structural biology.
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